molecular formula C15H17N B6303292 2-Benzyl-5-(3-butenyl)-1H-pyrrole CAS No. 2098260-56-9

2-Benzyl-5-(3-butenyl)-1H-pyrrole

Cat. No.: B6303292
CAS No.: 2098260-56-9
M. Wt: 211.30 g/mol
InChI Key: VQEFLMZSFRIQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-(3-butenyl)-1H-pyrrole: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound this compound is notable for its unique structure, which includes a benzyl group at the second position and a butenyl group at the fifth position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with benzyl and butenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Example Reaction:

    Starting Materials: Pyrrole, benzyl chloride, 3-butenyl bromide

    Reagents: Sodium hydride (NaH), dimethylformamide (DMF)

    Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at room temperature.

Reaction Scheme:

Pyrrole+Benzyl chloride+3-Butenyl bromideNaH, DMFThis compound\text{Pyrrole} + \text{Benzyl chloride} + \text{3-Butenyl bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound} Pyrrole+Benzyl chloride+3-Butenyl bromideNaH, DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(3-butenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and butenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives

    Reduction: Formation of reduced pyrrole derivatives

    Substitution: Formation of halogenated pyrrole derivatives

Scientific Research Applications

2-Benzyl-5-(3-butenyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(3-butenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1H-pyrrole: Lacks the butenyl group at the fifth position.

    5-(3-Butenyl)-1H-pyrrole: Lacks the benzyl group at the second position.

    2-Phenyl-5-(3-butenyl)-1H-pyrrole: Has a phenyl group instead of a benzyl group at the second position.

Uniqueness

2-Benzyl-5-(3-butenyl)-1H-pyrrole is unique due to the presence of both benzyl and butenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-5-but-3-enyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h2,4-8,10-11,16H,1,3,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFLMZSFRIQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.